molecular formula C15H20N4O B2932666 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide CAS No. 2034376-09-3

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide

Cat. No. B2932666
CAS RN: 2034376-09-3
M. Wt: 272.352
InChI Key: KSCHMTCTBVGLPM-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a synthetic compound that belongs to the class of pyrazole derivatives.

Scientific Research Applications

Molecular Structure and Properties

The molecular structure of compounds related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, featuring pivalamide, pyridin, and hydroxy-methylphenyl moieties, has been the subject of investigation. These studies have highlighted the non-planarity of the molecules and the stabilizing effects of intramolecular hydrogen bonding, contributing to understanding the compound's chemical behavior and potential applications in designing more effective molecules for various scientific purposes (Atalay et al., 2016).

Antimycobacterial Activity

Research has explored the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, including derivatives similar to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide. These compounds have shown promising results against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis and other mycobacterial infections. The synthesis and testing of these compounds have contributed to understanding how structural modifications can enhance antimicrobial activity, offering pathways to new therapeutic agents (Gezginci et al., 2001).

Heterocyclic Synthesis and Biological Evaluation

The role of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide and related compounds in heterocyclic synthesis has been extensively studied. These compounds serve as key intermediates in the synthesis of various heterocyclic compounds with potential biological applications. For instance, novel synthesis methods have been developed for (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives, incorporating N-methylphthalimide moieties. Such compounds have been evaluated for antimicrobial and antifungal activities, demonstrating moderate to strong activity against specific strains, thus highlighting their potential in pharmaceutical applications (Al-Omran & El-Khair, 2005).

Luminescence and Binding Characteristics

The luminescence properties of aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes have been investigated, revealing strong luminescence intensity and high thermal stability. Such characteristics make these compounds, related to N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide, suitable for applications in materials science and as potential medicinal agents. The study of their binding interaction with bovine serum albumin (BSA) has provided insights into their potential medicinal value, showing static quenching procedures and suggesting applications in drug design and development (Tang et al., 2011).

properties

IUPAC Name

2,2-dimethyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-10-12-8-13(18-19(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCHMTCTBVGLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)pivalamide

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